molecular formula C18H19NO B2736338 (3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone CAS No. 754193-32-3

(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone

Cat. No.: B2736338
CAS No.: 754193-32-3
M. Wt: 265.356
InChI Key: JETVHWZLFBSBDS-UHFFFAOYSA-N
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Description

(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone is an organic compound with the molecular formula C18H19NO It is a derivative of pyrrolidine, featuring a phenyl group and an o-tolyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone typically involves the reaction of pyrrolidine derivatives with appropriate aryl ketones. One common method involves the condensation of 3-phenylpyrrolidine with o-tolyl ketone under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize yield and purity. The choice of solvents and catalysts can vary, but common options include organic solvents like toluene or ethanol and catalysts such as palladium or platinum complexes.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenylpyrrolidin-1-yl)(p-tolyl)methanone
  • (3-Phenylpyrrolidin-1-yl)(m-tolyl)methanone
  • (3-Phenylpyrrolidin-1-yl)(phenyl)methanone

Uniqueness

(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its m-tolyl and p-tolyl counterparts.

Properties

IUPAC Name

(2-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-5-6-10-17(14)18(20)19-12-11-16(13-19)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETVHWZLFBSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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